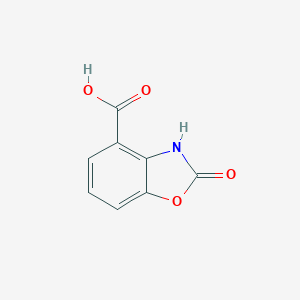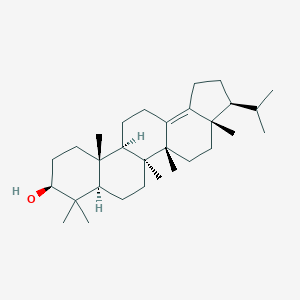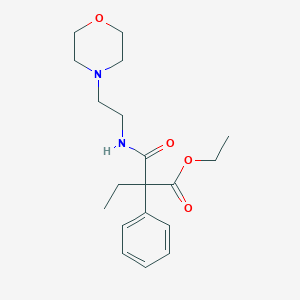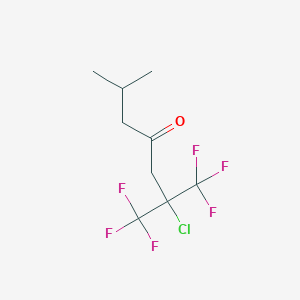
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 295.66 g/mol and a boiling point of 154-155°C. This compound is also known as CF3CHClCOC(CH3)2CH2CH3 and is synthesized using specific methods.
Mechanism Of Action
The mechanism of action of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- are not well studied. However, it is believed to have low toxicity and does not pose any significant health risks.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- in lab experiments include its high purity, low toxicity, and availability. However, its limitations include its high cost and complex synthesis process.
Future Directions
1. Synthesis of derivatives: Future research can focus on synthesizing derivatives of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- and studying their properties.
2. Study of mechanism of action: Future research can focus on studying the mechanism of action of this compound and its interactions with various nucleophiles.
3. Development of new applications: Future research can focus on developing new applications of this compound in various fields, including pharmaceuticals and organic synthesis.
4. Optimization of synthesis process: Future research can focus on optimizing the synthesis process of this compound to reduce its cost and increase its yield.
Conclusion:
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound with various scientific research applications. Its synthesis process is complex, and its mechanism of action is not well understood. However, it is believed to have low toxicity and does not pose any significant health risks. Future research can focus on synthesizing derivatives, studying the mechanism of action, developing new applications, and optimizing the synthesis process of this compound.
Synthesis Methods
The synthesis of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-1,3-dioxolane with heptanone in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- with a yield of around 70%.
Scientific Research Applications
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is used in various scientific research applications, including:
1. As a reagent in organic synthesis: This compound is used as a reagent in the synthesis of various organic compounds.
2. As a starting material for the synthesis of pharmaceuticals: This compound is used as a starting material for the synthesis of various pharmaceuticals.
3. As a solvent: This compound is used as a solvent in various chemical reactions.
properties
CAS RN |
101913-92-2 |
|---|---|
Product Name |
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- |
Molecular Formula |
C9H11ClF6O |
Molecular Weight |
284.62 g/mol |
IUPAC Name |
2-chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H11ClF6O/c1-5(2)3-6(17)4-7(10,8(11,12)13)9(14,15)16/h5H,3-4H2,1-2H3 |
InChI Key |
OQZHHNFWZUUXMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |
Canonical SMILES |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |
Other CAS RN |
101913-92-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



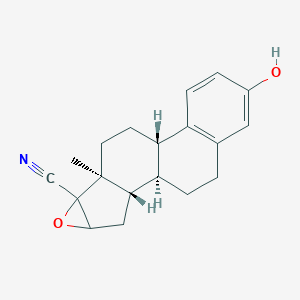
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
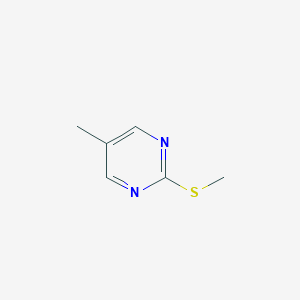
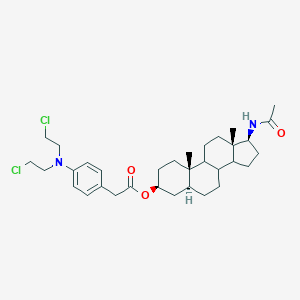
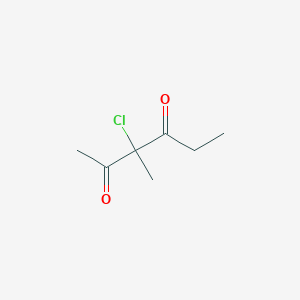
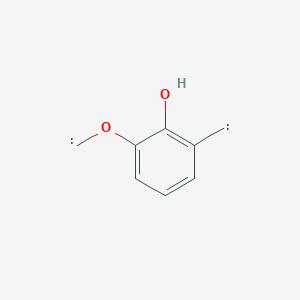
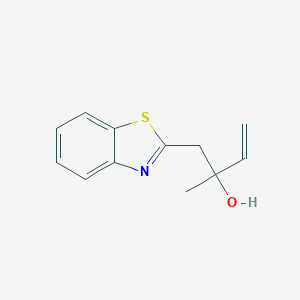
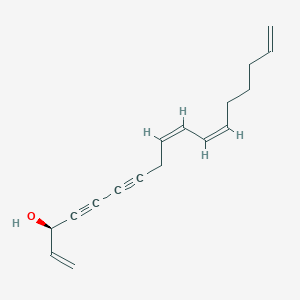
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
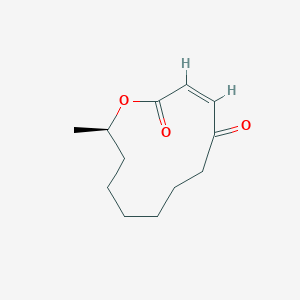
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
